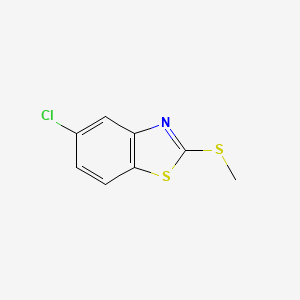

5-Chloro-2-(methylthio)benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINRVZUJQJFNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349413 | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-41-3 | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-(methylthio)benzothiazole chemical properties

[1]

Executive Summary & Chemical Identity

This compound (CAS: 3507-41-3 ) is a substituted benzothiazole derivative characterized by two distinct reactive handles: a nucleofugal methylthio ether at the C2 position and an aryl chloride at the C5 position.[1] This dual functionality allows for orthogonal functionalization, making it a valuable building block for "scaffold hopping" in drug discovery and the synthesis of fungicidal agents.

Physicochemical Profile

| Property | Value | Note |

| CAS Number | 3507-41-3 | Distinct from the 6-chloro isomer |

| Molecular Formula | C₈H₆ClNS₂ | |

| Molecular Weight | 215.72 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 73 – 77 °C | Literature range [1, 2] |

| Boiling Point | ~337 °C | Predicted at 760 mmHg |

| Density | 1.45 g/cm³ | High density due to sulfur/chlorine content |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water | Lipophilic scaffold |

Synthetic Methodology

The industrial and laboratory synthesis of this compound predominantly follows a convergent route starting from 2,5-dichloroaniline . This approach ensures high regioselectivity for the chlorine substituent.

Protocol: Thiolation and Methylation

-

Formation of the Benzothiazole Core: 2,5-Dichloroaniline is reacted with carbon disulfide (CS₂) and a base (or potassium ethyl xanthate) under high temperature/pressure to yield 5-chloro-2-mercaptobenzothiazole (CAS: 5331-91-9).

-

S-Methylation: The intermediate thiol is treated with a methylating agent (Methyl iodide or Dimethyl sulfate) in the presence of a mild base (K₂CO₃ or NaOH) in acetone or DMF.

Step-by-Step Laboratory Scale Protocol:

-

Dissolution: Dissolve 10.0 g (49.6 mmol) of 5-chloro-2-mercaptobenzothiazole in 100 mL of DMF.

-

Deprotonation: Add 13.8 g (100 mmol) of anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

-

Methylation: Add 3.4 mL (54 mmol) of Methyl Iodide (MeI) dropwise over 10 minutes. Caution: MeI is a carcinogen.

-

Reaction: Stir at ambient temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Pour mixture into 500 mL ice water. The product precipitates.[2] Filter, wash with water, and recrystallize from ethanol.

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis from aniline precursors via the mercaptan intermediate.

Chemical Reactivity & Functionalization

The utility of this compound lies in its orthogonal reactivity . The molecule possesses two sites susceptible to modification under different conditions.[3]

A. The C2-Position: Nucleophilic Displacement (S_NAr)

The C2 position is activated by the adjacent ring nitrogen (C=N bond), making it electrophilic. However, the methylthio (-SMe) group is a relatively poor leaving group compared to halogens or sulfones.

-

Direct Displacement: Requires harsh conditions (high heat, strong nucleophiles like neat amines).

-

Oxidative Activation (The Sulfone Route): To facilitate substitution under mild conditions, the sulfide is oxidized to the sulfone (-SO₂Me) or sulfoxide (-SOMe). The sulfone is an excellent leaving group, allowing displacement by amines, alkoxides, or thiols at room temperature.

B. The C5-Position: Transition Metal Catalysis

The C5-chlorine atom is deactivated towards nucleophilic aromatic substitution but is an ideal handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Selectivity: In a Pd-catalyzed reaction, the C5-Cl bond will react, leaving the C2-SMe group intact (unless the C2 position is activated as a sulfone/halide, in which case competition may occur).

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways allowing selective functionalization at C2 or C5.

Applications in Drug Discovery

In Medicinal Chemistry, this scaffold is often used as a bioisostere for indole or quinoline cores. The sulfur atom increases lipophilicity (LogP), improving membrane permeability.

-

Antitumor Agents: Derivatives functionalized at C2 (via amine displacement) have shown potency against breast cancer cell lines (MCF-7) [3].

-

Antimicrobials: The 5-chloro substitution pattern is frequently associated with enhanced antifungal activity compared to the unsubstituted parent.

-

CNS Activity: Benzothiazoles are privileged structures for binding to adenosine receptors; the 5-chloro group provides a halogen bond acceptor capability that can anchor the molecule in the receptor pocket.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (≥0.11mm). |

| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. Rinse immediately if exposed. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411) | Do not release into drains. Collect waste for incineration. |

| Incompatibility | Strong Oxidizing Agents | Avoid contact with concentrated H₂O₂ or nitric acid unless in controlled synthesis. |

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfide to sulfoxide.

References

-

Chem-Impex International. (n.d.). This compound Product Data. Retrieved from

-

iChemical. (n.d.). Properties of this compound. Retrieved from

-

ResearchGate. (2020). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-mercaptobenzothiazole. Retrieved from

-

PubChem. (n.d.).[4] 2-(Methylthio)benzothiazole Compound Summary. National Library of Medicine. Retrieved from

Technical Guide: Therapeutic Architectures of Substituted Benzothiazoles

Executive Summary

The benzothiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar, bicyclic heteroatomic structure (benzene fused to a thiazole ring) offers a unique balance of lipophilicity and electron-donating potential, allowing it to penetrate the blood-brain barrier (BBB) while interacting via

This guide analyzes the pharmacophore’s utility across oncology, neurology, and infectious disease, providing validated protocols for synthesis and mechanistic evaluation.

Part 1: Structural Pharmacology & SAR

The biological efficacy of benzothiazoles is dictated by substitutions at two critical vectors: the C2-position (the "warhead" attachment point) and the Benzene ring (C4–C7, modulating electronic character and metabolism).

Structure-Activity Relationship (SAR) Matrix

| Position | Chemical Modification | Pharmacological Impact | Example Drug |

| C2 (Thiazole) | Aryl/Heteroaryl | Enhances DNA intercalation and kinase binding specificity. | Phortress (Antitumor) |

| C2 (Thiazole) | Primary Amine ( | Critical for glutamate modulation; H-bond donor. | Riluzole (ALS) |

| C6 (Benzene) | Trifluoromethoxy ( | Increases lipophilicity (LogP) for CNS penetration; metabolic stability. | Riluzole |

| C6 (Benzene) | Sulfonamide ( | Carbonic anhydrase inhibition. | Ethoxzolamide |

| C5/C6 | Fluorine substitution | Blocks metabolic hydroxylation; alters pKa. | 5F-203 |

Part 2: Oncology – The CYP1A1 Bioactivation Pathway

While many benzothiazoles act as tyrosine kinase inhibitors (targeting EGFR or VEGFR), a distinct subclass operates via a unique "suicide" mechanism involving the Aryl Hydrocarbon Receptor (AhR).

Case Study: Phortress and 5F-203

Phortress is a lysylamide prodrug of 5F-203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole).[1][2][3] Its selectivity arises because it is non-toxic until bioactivated by CYP1A1 , an enzyme overexpressed in breast and ovarian cancers but quiescent in healthy tissue [1].

Mechanistic Cascade[4]

-

Prodrug Cleavage: Phortress is hydrolyzed in vivo to the active lipophile 5F-203.

-

AhR Activation: 5F-203 binds the cytosolic Aryl Hydrocarbon Receptor (AhR).[1]

-

Nuclear Translocation: The AhR complex moves to the nucleus, inducing CYP1A1 gene transcription.[1][5]

-

Suicide Metabolism: The newly synthesized CYP1A1 hydroxylates 5F-203, generating a reactive nitrenium ion .

-

DNA Adducts: This electrophile covalently binds guanine residues, causing lethal DNA breaks.

Visualization: Phortress Bioactivation Pathway

Caption: The selective bioactivation of Phortress/5F-203 via the AhR-CYP1A1 axis, leading to tumor-specific DNA damage.[2][3][6]

Part 3: Neurology – Glutamate Modulation

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) remains the gold standard for Amyotrophic Lateral Sclerosis (ALS). Its mechanism is multimodal, acting as a "brake" on excitotoxicity [2].

Mechanism of Action[2][3][5][6][7][8][9][10][11][12]

-

Presynaptic: Blocks voltage-gated

channels (VGSCs), preventing the depolarization required for glutamate vesicle fusion and release. -

Postsynaptic: Allosteric modulation of GABA receptors and non-competitive inhibition of NMDA receptors.

Visualization: Riluzole Synaptic Regulation

Caption: Riluzole mitigates excitotoxicity by blocking presynaptic sodium channels and inhibiting downstream glutamate signaling.[4][6][7]

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Oxidative Cyclization Synthesis

This method synthesizes 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes, using molecular iodine as a catalyst.[8] This is preferred over high-temperature fusion due to milder conditions and higher yields [3].

Reagents:

-

2-Aminothiophenol (1.0 mmol)

-

Aryl Aldehyde (1.0 mmol)

-

Iodine (

, 10 mol%) -

DMSO (Solvent/Oxidant)[4]

Workflow:

-

Mixing: In a round-bottom flask, dissolve 2-aminothiophenol and the target aldehyde in DMSO (5 mL).

-

Catalysis: Add 10 mol% molecular iodine.

-

Reaction: Stir at 80°C for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Validation Point: The disappearance of the thiol spot and the appearance of a fluorescent spot under UV (254 nm) confirms cyclization.

-

-

Quenching: Pour the mixture into crushed ice containing sodium thiosulfate (to neutralize excess iodine).

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add benzothiazole derivatives (dissolved in DMSO) at serial dilutions (0.1

M – 100-

Control: Vehicle control (0.1% DMSO) is mandatory.

-

Positive Control: Doxorubicin or Riluzole (depending on indication).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Visualization: Synthesis Workflow

Caption: Step-wise oxidative cyclization pathway for generating the benzothiazole pharmacophore.

References

-

Bradshaw, T. D., & Westwell, A. D. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate.[4][5] Current Medicinal Chemistry, 11(8), 1009-1021.

-

Doble, A. (1996).[9] The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241.

-

Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696.

-

Kumbhare, R. M., et al. (2024). Scope of Benzothiazole Scaffold: A Review. International Journal of Biology, Pharmacy and Allied Sciences.

-

Ali, I., et al. (2023).[4][10] Recent insights into antibacterial potential of benzothiazole derivatives.[4][7][11] PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Benzothiazole synthesis [organic-chemistry.org]

- 9. neurology.org [neurology.org]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbpas.com [ijbpas.com]

Technical Guide: Crystal Structure Elucidation & Analysis of 5-Chloro-2-(methylthio)benzothiazole

[1]

Executive Summary

5-Chloro-2-(methylthio)benzothiazole (CAS 3507-41-3) represents a critical scaffold in the development of antimicrobial agents, agricultural fungicides, and antitumor therapeutics.[1] Its structural integrity relies on the interplay between the electron-withdrawing chlorine at the C5 position and the flexible, electron-rich methylthio group at C2.

This guide provides a comprehensive framework for the solid-state characterization of this compound. Unlike standard operating procedures, this document focuses on the causality of experimental choices—why specific solvents yield diffraction-quality crystals and how to interpret the competitive intermolecular forces (halogen vs. chalcogen bonding) that dictate its lattice energy and pharmaceutical stability.

Part 1: Experimental Methodology

Crystallization Strategy

The planar benzothiazole core favors

-

Primary Solvent (Good Solubility): Dimethylformamide (DMF) or Dichloromethane (DCM).[1] These solubilize the aromatic core effectively.

-

Antisolvent (Poor Solubility): Ethanol or Hexane.

-

Protocol: Dissolve 20 mg of the compound in 2 mL of DCM. Layer 4 mL of Ethanol carefully on top in a narrow test tube. Seal with Parafilm containing a single pinhole to control diffusion rate.

-

Target Morphology: Colorless blocks or prisms. Avoid needles, which often indicate rapid, disordered growth along the stacking axis.

Data Collection Parameters

To resolve the subtle electron density of the sulfur and chlorine atoms, low-temperature data collection is non-negotiable.

| Parameter | Specification | Rationale |

| Temperature | 100 K (Liquid | Minimizes thermal motion of the terminal methyl group; enhances high-angle diffraction intensity.[1] |

| Radiation Source | Mo K | Preferred over Cu K |

| Resolution | 0.75 Å or better | Required to resolve C-H...Cl interactions and accurately model anisotropic displacement parameters (ADPs). |

| Completeness | > 99% to | Essential for accurate Hirshfeld surface analysis and void space calculation. |

Structure Solution Workflow

The presence of sulfur and chlorine makes the heavy-atom method or direct methods (SHELXT) highly effective.

Figure 1: Crystallographic workflow emphasizing the iterative refinement of heavy atoms (S, Cl) prior to hydrogen placement.

Part 2: Structural Analysis Framework

Once the structure is solved, the analysis must move beyond bond lengths to the interaction landscape. For this compound, the packing is governed by a competition between Halogen Bonding and Chalcogen interactions.[1][2]

Molecular Conformation[1][3]

-

Planarity: The benzothiazole bicycle is expected to be planar (RMSD < 0.02 Å).

-

S-Me Orientation: The methyl group (C8) will likely adopt a syn-planar or anti-planar conformation relative to the endocyclic nitrogen (N3) to minimize steric clash with the lone pairs of S1.

-

Metric to Watch: The C2-S-C(Me)-H torsion angle.[1]

-

Intermolecular Interactions (The "Fingerprint")

The lattice energy is stabilized by specific directional forces.

-

Halogen Bonding (C-Cl...N / C-Cl...S):

-

Look for "Type II" halogen bonds where the C-Cl...X angle is

.[1] The electrophilic

-

-

Chalcogen Bonding (S...N):

-

The sulfur atom of the methylthio group can act as a Lewis acid (via its

-hole) toward the benzothiazole nitrogen.

-

-

-

-

Centroid-to-centroid distances of 3.6–3.9 Å between antiparallel benzothiazole cores are typical, forming "slipped-stack" columns.[1]

-

Figure 2: Interaction network highlighting the competition between Halogen and Chalcogen bonding in crystal packing.

Quantitative Metrics Table

Use the following table to benchmark your solved structure against expected values for benzothiazole derivatives.

| Geometric Parameter | Expected Range | Significance |

| C-Cl Bond Length | 1.73 – 1.75 Å | Shortening indicates resonance contribution from the benzene ring.[1] |

| C2-S(Me) Bond Length | 1.74 – 1.76 Å | Critical for defining the thioether character vs. thione tautomer.[1] |

| C-S-C Angle | 100° – 104° | Deviations suggest steric strain from crystal packing.[1] |

| Interplanar Distance | 3.35 – 3.50 Å | Indicates strength of |

Part 3: Pharmaceutical Implications[1][4][5]

Polymorphism Risk

The rotational freedom of the methylthio group creates a high probability of conformational polymorphism.

-

Action: If the initial structure (Form I) has a high void volume (> 5%), perform a solvent screen (Acetone vs. Toluene) to identify denser, more stable polymorphs (Form II).

Stability Profile

The presence of the C-Cl...S or C-Cl...N interactions often correlates with higher melting points and lower solubility.[1] A structure lacking these specific halogen bonds (i.e., dominated only by weak van der Waals forces) may exhibit poor mechanical properties (tabletability) and lower chemical stability against hydrolysis.

References

-

Compound Identity: National Institute of Standards and Technology (NIST). Benzothiazole, 5-chloro-2-(methylthio)-.[1] NIST Chemistry WebBook. [Link][1]

-

Structural Analogs (Halogen Bonding): Watts, S., et al. (2022).[2] Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. Acta Crystallographica Section C. [Link]

-

Synthesis & Properties: PubChem. This compound (CID 645746).[1] National Library of Medicine. [Link][1]

-

Benzothiazole Scaffolds: Irfan, A., et al. (2020).[3] Benzothiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

Sources

- 1. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]

- 2. Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

Biotransformation Dynamics of 2-(Methylthio)benzothiazole (2-MeS-BT): A Technical Guide

Executive Summary & Mechanistic Overview

2-(Methylthio)benzothiazole (2-MeS-BT) represents a critical structural motif in both industrial applications (rubber vulcanization accelerators) and medicinal chemistry (antitumor pharmacophores). Understanding its metabolic fate is essential for two reasons: assessing the environmental toxicity of its stable oxides and predicting the clearance of drug candidates containing the benzothiazole thioether moiety.

The metabolic clearance of 2-MeS-BT is driven primarily by S-oxidation and S-demethylation . Unlike simple lipophilic drugs that undergo Phase I hydroxylation immediately, 2-MeS-BT undergoes a sequential oxidation cascade at the sulfur atom, often competing with oxidative demethylation.

Core Metabolic Pathways

-

S-Oxidation (Dominant): The sulfide sulfur is oxidized to a sulfoxide (2-methylsulfinylbenzothiazole), which is further oxidized to a sulfone (2-methylsulfonylbenzothiazole). This pathway is typically catalyzed by Flavin-containing Monooxygenases (FMOs) and specific Cytochrome P450 isoforms (CYP3A4, CYP1A2).

-

Oxidative S-Demethylation: Removal of the methyl group to yield 2-mercaptobenzothiazole (2-MBT). This is a bioactivation step, as 2-MBT is a known toxicant.

-

Ring Hydroxylation (Minor): Oxidation at the C5 or C6 position of the benzene ring, though this is often sterically less favorable than sulfur oxidation.

Pathway Visualization

The following diagram illustrates the sequential oxidation and divergence into demethylation pathways.

Figure 1: Primary metabolic fate of 2-(methylthio)benzothiazole showing the competition between S-oxidation (Green) and bioactivation via demethylation (Red).[1][2]

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the intrinsic clearance (

Materials Required[1][3][4][5][6][7][8]

-

Test Article: 2-(Methylthio)benzothiazole (Purity >98%).

-

System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH regenerating system (or 1 mM NADPH final).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

. -

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Benzothiazole-d4 or Propranolol).

Step-by-Step Workflow

1. Preparation Phase

-

Stock Solution: Dissolve 2-MeS-BT in DMSO to create a 10 mM stock.

-

Working Solution: Dilute stock in phosphate buffer to 10

(0.1% DMSO final in incubation). Note: Keep DMSO <0.2% to avoid inhibiting CYP enzymes.

2. Incubation Setup Prepare the following reaction mixtures in triplicate (96-well plate or microcentrifuge tubes):

| Component | Volume ( | Final Conc. | Rationale |

| Phosphate Buffer (pH 7.4) | 180 | 100 mM | Physiological pH maintenance. |

| Microsomes (20 mg/mL) | 10 | 0.5 mg/mL | Enzyme source. |

| Pre-Incubation | 5 min @ 37°C | - | Equilibrate temperature. |

| NADPH (10 mM) | 10 | 1.0 mM | Initiates reaction. |

| Test Substrate | Added to buffer | 1 | Below |

3. Kinetic Sampling

-

Initiate reaction by adding NADPH.

-

Sample at timepoints:

minutes. -

Quenching: Transfer 50

of reaction mixture into 150

4. Post-Processing

-

Vortex plates/tubes for 10 minutes.

-

Centrifuge at 4,000 rpm (or 10,000 x g) for 15 minutes at 4°C.

-

Transfer supernatant to LC-MS vials for analysis.

Experimental Workflow Diagram

Figure 2: Step-by-step microsomal stability workflow ensuring protein precipitation and metabolite recovery.

Analytical Strategy (LC-MS/MS)

Accurate quantification requires specific Mass Spectrometry transitions. Benzothiazoles ionize well in Positive Electrospray Ionization (ESI+) mode.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

, 50 x 2.1 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

MS/MS Transitions (MRM)

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| 2-MeS-BT (Parent) | 182.0 | 167.0 | 25 | Loss of Methyl ( |

| 182.0 | 136.0 | 35 | Loss of | |

| Sulfoxide (M1) | 198.0 | 183.0 | 20 | Loss of Methyl |

| Sulfone (M2) | 214.0 | 150.0 | 30 | Loss of |

| 2-MBT (Demethylated) | 168.0 | 134.0 | 25 | Loss of |

Note: The transition 182 > 167 is the most abundant for the parent but check for interference. The sulfoxide (+16 Da) and sulfone (+32 Da) are the critical metabolites to monitor.

Data Interpretation & Causality

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (% remaining) against time. The slope of this line (

Interpreting the Results

-

Rapid Clearance: If

min, the compound is rapidly metabolized. For 2-MeS-BT, this usually indicates high FMO activity or CYP induction (if using induced microsomes). -

Metabolite Ratio:

-

High Sulfoxide/Sulfone ratio suggests FMO dominance (FMOs typically stop at the sulfoxide or produce it faster than CYPs convert it to sulfone).

-

High 2-MBT (Mercapto) levels indicate oxidative dealkylation, often driven by CYP1A2. This is toxicologically relevant as 2-MBT is a sensitizer.

-

-

Species Differences: Rat liver microsomes typically show higher rates of S-demethylation compared to humans, where S-oxidation is more preserved.

References

-

Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver.[2] Xenobiotica.[1][2][4][5]

-

Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.[6] Journal of Chromatography A.[6]

-

Wang, Y., et al. (2025). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism.[7] PubMed Central.

-

(Note: Link directs to PMC repository for verification).

-

-

U.S. National Library of Medicine.PubChem Compound Summary for CID 11989, 2-(Methylthio)benzothiazole.

Sources

- 1. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver / Xenobiotica, 1988 [sci-hub.st]

- 3. mac-mod.com [mac-mod.com]

- 4. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 5. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Nucleophilic substitution reactions at the C-2 position of benzothiazole

Executive Summary

This application note details the methodological frameworks for functionalizing the C-2 position of the benzothiazole ring, a privileged scaffold in medicinal chemistry found in antitumor agents (e.g., Phortress), imaging tracers, and

We present two distinct protocols:

-

Classical

Displacement: A robust, high-yielding substitution of 2-chlorobenzothiazole suitable for scale-up.[1] -

Oxidative C-H Functionalization: A modern, atom-economical approach for direct amination/alkylation, eliminating the need for pre-halogenated precursors.[1]

Introduction & Mechanistic Rationale

The reactivity of benzothiazole is dominated by the "azomethine" (

-

Nitrogen (N3): High electronegativity pulls electron density, activating C-2.[1]

-

Sulfur (S1): While less electronegative than nitrogen, its polarizability stabilizes the anionic transition states (Meisenheimer complexes) formed during nucleophilic attack.

Mechanistic Pathway:

In the presence of a leaving group (LG, typically Cl, Br, or

Figure 1: The addition-elimination mechanism (

Protocol A: Classical Nucleophilic Displacement ( )

Objective: Synthesis of 2-morpholinobenzothiazole via displacement of chloride.[1] Scope: Applicable to primary/secondary amines, thiols, and alkoxides.[1]

Reagents & Equipment

-

Substrate: 2-Chlorobenzothiazole (Caution: Vesicant, lachrymator).[1]

-

Nucleophile: Morpholine (1.2 equiv).[1]

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv).[1] -

Solvent: DMF (Dimethylformamide) or Ethanol (Green alternative).[1]

-

Equipment: Round-bottom flask, reflux condenser, oil bath, TLC silica plates.

Step-by-Step Procedure

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzothiazole (1.70 g, 10 mmol) in DMF (15 mL).

-

Add anhydrous

(2.76 g, 20 mmol) in one portion. -

Note: The base acts as an HCl scavenger.[1] For liquid amines like morpholine, the amine itself can act as the base if used in excess (2.5 equiv), but inorganic base is preferred for atom economy.

-

-

Nucleophile Addition:

-

Add morpholine (1.05 mL, 12 mmol) dropwise over 5 minutes.

-

Observation: A mild exotherm may occur.[1]

-

-

Reaction:

-

Heat the mixture to 100°C for 4–6 hours.

-

TLC Monitoring: Mobile phase Hexane:EtOAc (8:2). The starting material (

) should disappear; product appears at lower

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

-

The product should precipitate as a white/off-white solid.[1]

-

Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (

mL), wash with brine, dry over

-

-

Purification:

-

Filter the solid and wash with cold water (

mL).[1] -

Recrystallization: Dissolve in hot ethanol, filter while hot (to remove residual salts), and cool to 4°C.

-

Yield Expectation: 85–92% Characterization: MP: 120–122°C.[1]

Protocol B: Oxidative C-H Functionalization (Modern)

Objective: Direct C-2 amination of benzothiazole without halogenated precursors.[1] Mechanism: Oxidative Cross-Dehydrogenative Coupling (CDC).[1]

Reagents & Equipment

-

Nucleophile: Cyclic secondary amine (e.g., Piperidine).[1]

-

Catalyst: Copper(II) Acetate [

] (10 mol%).[1] -

Oxidant: Air (balloon) or TEMPO (1 equiv) /

. -

Solvent: Xylene or DMSO.[1]

Step-by-Step Procedure

-

Catalyst Activation:

-

In a reaction tube, weigh

(0.1 mmol) and Benzothiazole (1.0 mmol). -

Add solvent (Xylene , 3.0 mL).[1]

-

-

Addition:

-

Add Piperidine (1.2 mmol).

-

-

Oxidative Environment:

-

Heating:

-

Heat to 120°C for 12 hours.

-

Why High Temp? C-H activation has a higher energy barrier than C-Cl displacement.[1]

-

-

Workup:

Comparative Data & Scope

| Parameter | Protocol A ( | Protocol B (C-H Activation) |

| Precursor | 2-Chlorobenzothiazole | Benzothiazole (Unsubstituted) |

| Atom Economy | Lower (Stoichiometric salt waste) | High (Water is often the byproduct) |

| Reaction Time | 2–6 Hours | 12–24 Hours |

| Substrate Scope | Excellent for all amines/thiols | Sensitive to steric hindrance |

| Cost | Low | Moderate (Catalyst/Oxidant dependent) |

Workflow Visualization

Figure 2: Decision matrix and experimental workflow for benzothiazole functionalization.

Troubleshooting & Safety Notes

-

Odor Control: Benzothiazoles often possess a penetrating, sulfur-like odor.[1] All reactions must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) can be used to clean glassware to oxidize residual sulfur compounds.[1]

-

Toxicity: 2-Chlorobenzothiazole is toxic if swallowed and causes severe eye irritation.[1] Wear double nitrile gloves.[1]

-

Moisture Sensitivity: Protocol A is relatively tolerant of moisture if Ethanol is used, but DMF reactions should be kept dry to prevent hydrolysis of the chloride to the benzothiazolone byproduct.

References

-

Mechanistic Overview: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for

mechanism). -

Green Synthesis Protocol: Sahu, P. K., et al. (2015).[1] "A green and efficient synthesis of 2-substituted benzothiazoles using hydrotalcite as a solid base catalyst."[1][6] Green Chemistry. Link

-

Oxidative C-H Functionalization: Monguchi, Y., et al. (2013).[1] "Direct C-H Amination of Benzothiazoles Catalyzed by Copper." Organic Letters. Link[1]

-

Electrochemical Approaches: Luo, K., et al. (2021).[1][11] "Electrochemical Oxidative Amination of Heteroarenes." Journal of Organic Chemistry. Link[1]

-

Benzothiazole Pharmacology: Keri, R. S., & Patil, M. R. (2014).[1] "Benzothiazole: a privileged scaffold in current medicinal chemistry."[1][12] European Journal of Medicinal Chemistry. Link

Sources

- 1. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]

- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable & Green Synthesis of 2-Amino-Substituted Benzothiazole Derivatives

Executive Summary & Strategic Importance

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including Riluzole (neuroprotective), Pramipexole (dopamine agonist), and emerging PI3K inhibitors for cancer therapy.

Traditional synthesis (e.g., the Hugerschoff reaction using liquid bromine) often suffers from harsh conditions, toxic waste, and poor regioselectivity. This Application Note provides two optimized, field-validated protocols that address these limitations:

-

Protocol A: A metal-free, Iodine-catalyzed cascade reaction using molecular oxygen as the oxidant.[1][2][3] This method eliminates the need for ortho-halo precursors and transition metals.[1][2][3]

-

Protocol B: A microwave-assisted, solvent-free adaptation of the Hugerschoff reaction using Tetrabutylammonium Tribromide (TBATB), offering rapid kinetics and simplified work-up.

Mechanistic Insight: Iodine-Catalyzed Oxidative Cyclization

Understanding the mechanism is critical for controlling side reactions (e.g., over-oxidation or dimerization). The iodine-catalyzed route operates via a Cross-Dehydrogenative Coupling (CDC) mechanism.[1] Unlike metal-catalyzed routes that require pre-functionalized handles (e.g., 2-halobenzothiazoles), this pathway activates the C(sp²)-H bond directly.

Figure 1: Reaction Mechanism Pathway

The following diagram illustrates the transformation from aryl isothiocyanate to the benzothiazole core via the sulfenyl iodide intermediate.

Caption: Figure 1. Iodine-catalyzed cascade synthesis involving in situ thiourea formation followed by oxidative C-H/S-H coupling.[1][2][3]

Protocol A: Metal-Free Iodine-Catalyzed Cascade Synthesis

Application: Ideal for high-throughput library generation where metal contamination (Pd, Cu) must be avoided. Scope: Tolerates electron-donating and electron-withdrawing groups on the aryl ring.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate 1: Aryl isothiocyanate (1.0 mmol)

-

Substrate 2: Primary or Secondary Amine (1.2 mmol)

-

Catalyst: Molecular Iodine (

) (0.2 mmol, 20 mol%) -

Oxidant: Molecular Oxygen (

) (Balloon pressure) or T-butyl hydroperoxide (TBHP) for liquid-phase variants. -

Solvent: Chlorobenzene (PhCl) or Water (for emulsion variants).

-

Base:

(optional, depending on amine basicity).

Step-by-Step Methodology

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl isothiocyanate (1.0 equiv) and the amine (1.2 equiv).

-

Intermediate Formation: Stir at room temperature for 15 minutes. Checkpoint: TLC should show the disappearance of the isothiocyanate and formation of the thiourea intermediate (usually lower

). -

Catalyst Addition: Add molecular iodine (20 mol%).

-

Oxygenation: Attach an

balloon to the flask. (Alternatively, open air can be used with slightly longer reaction times). -

Heating: Heat the reaction mixture to 100–120 °C in an oil bath.

-

Note: High temperature is required to overcome the activation energy for the C-H bond functionalization.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4–8 hours.

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Green Synthesis (TBATB Method)

Application: Rapid synthesis (minutes vs. hours) using a solid brominating agent that is safer than liquid bromine.

Reagent: Tetrabutylammonium Tribromide (TBATB) acts as a solid source of

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: N-arylthiourea (pre-synthesized or formed in situ).

-

Reagent: Tetrabutylammonium Tribromide (TBATB) (1.0 equiv).

-

Solvent: Solvent-free or minimal Ethanol.

-

Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology

-

Preparation: Mix the substituted phenylthiourea (1.0 mmol) and TBATB (1.0 mmol) in a microwave-safe vial.

-

Homogenization: If solid, grind the mixture briefly to ensure contact. Add 0.5 mL EtOH if a slurry is preferred for better heat distribution.

-

Irradiation:

-

Power: 300 W (dynamic mode).[6]

-

Temperature: 90–100 °C.

-

Time: 2–5 minutes.

-

-

Quenching: Pour the reaction mixture into cold aqueous Sodium Carbonate (

) to neutralize HBr generated during cyclization. -

Isolation: The product typically precipitates out. Filter the solid, wash with cold water, and dry.

-

Validation: Verify purity via Melting Point (MP) and NMR.

Comparative Data Analysis

The following table contrasts the efficiency of the described protocols against the traditional Hugerschoff method.

| Parameter | Traditional Hugerschoff | Protocol A: Iodine/Oxygen | Protocol B: MW-TBATB |

| Reagent | Liquid | TBATB (Solid, Stable) | |

| Solvent | Glacial Acetic Acid | Chlorobenzene or Water | Solvent-free / EtOH |

| Temp/Time | Reflux / 2–4 Hours | 120°C / 4–8 Hours | 100°C / 2–5 Minutes |

| Yield (Avg) | 60–75% | 80–92% | 85–95% |

| Atom Economy | Low (Heavy waste) | High (Water byproduct) | Moderate |

| Safety | Low (Fuming hood required) | High | High |

Troubleshooting & Optimization (Expert Notes)

Regioselectivity Issues

When using meta-substituted anilines/arylthioureas, cyclization can occur at the ortho or para position relative to the substituent, leading to regioisomers (4-substituted vs. 6-substituted benzothiazoles).

-

Observation: Electron-donating groups (e.g., -OMe) generally direct cyclization to the para position (relative to the amino group), favoring the 6-substituted benzothiazole.

-

Correction: If a mixture is observed by NMR, switch to Protocol A and lower the temperature to 80°C to improve kinetic control, though conversion will be slower.

"Sticky" Precipitates

In Protocol B, the product may form a gummy solid upon quenching with carbonate.

-

Solution: Add a small amount of Ethanol (1–2 mL) to the quenching bath and sonicate. This encourages crystal lattice formation over amorphous aggregation.

Catalyst Deactivation (Protocol A)

If the reaction stalls:

-

Cause: Iodine can sublime and deposit on the condenser walls, removing it from the solution.

-

Fix: Add an additional 5–10 mol% of

and ensure the condenser water is not too cold (to prevent rapid sublimation/deposition cycle) or use a sealed tube system.

References

-

Xu, Y., Li, B., Zhang, X., & Fan, X.[1] (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions.[1][2][3] The Journal of Organic Chemistry. [1]

-

Jordan, A. D., et al. (2002). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Organic Chemistry / NIH.

-

Gupta, R., et al. (2025). Microwave Promoted Environmentally Benign Synthesis of 2-Aminobenzothiazoles using TBATB. ResearchGate.[7]

-

Al-Dalla Ali, A. F., et al. (2025). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation.[4] ACS Omega.

-

Ding, Q., et al. (2012). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction. Green Chemistry.

Sources

- 1. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uokerbala.edu.iq [uokerbala.edu.iq]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 5-Chloro-2-(methylthio)benzothiazole in Medicinal Chemistry

Executive Summary

In modern drug discovery, 5-Chloro-2-(methylthio)benzothiazole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often overlooked as a simple reagent, this molecule functions as a versatile electrophilic hub .

The 5-chloro substituent enhances lipophilicity and metabolic stability by blocking the oxidation-prone C5 position, while the 2-methylthio (-SMe) group serves as a "switchable" handle. It is stable enough to survive diverse reaction conditions but can be activated (via oxidation) or coupled (via metal catalysis) to install amines, hydrazines, or carbon-based substituents.

This guide details three high-value workflows for leveraging this scaffold:

-

Oxidative Activation for rapid nucleophilic substitution (

). -

Liebeskind-Srogl Coupling for C-C bond formation.[1]

-

Heterocycle Extension via hydrazine displacement.

The Chemistry of the Scaffold

Structural Advantages

-

Metabolic Blockade: The chlorine atom at position 5 prevents metabolic hydroxylation at the para-position relative to the nitrogen, a common clearance pathway for benzothiazoles.

-

The "Switchable" Leaving Group: The -SMe group is a poor leaving group in standard

reactions, allowing the scaffold to tolerate basic conditions elsewhere in a synthetic sequence. However, it can be "switched on" by oxidation to the sulfone (-SO

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

Figure 1: Divergent synthetic pathways from the this compound hub.

Protocol A: Oxidative Activation (The "Catch & Release" Strategy)

Direct displacement of the methylthio group by amines is often sluggish, requiring high temperatures that may degrade sensitive substrates. A superior medicinal chemistry strategy is the oxidation of the thioether to a sulfone, creating a "super-electrophile" that reacts with amines under mild conditions.

Materials

-

Substrate: this compound (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 equiv) OR Hydrogen Peroxide (30%) / Acetic Acid.

-

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

-

Quench: Sat. NaHCO

, Na

Step-by-Step Methodology (mCPBA Route)

-

Dissolution: Dissolve this compound (1.0 mmol) in DCM (10 mL) and cool to 0°C in an ice bath.

-

Addition: Add mCPBA (2.5 mmol) portion-wise over 15 minutes. Note: 2.5 equiv ensures full oxidation to sulfone (-SO

Me); using 1.1 equiv yields the sulfoxide (-SOMe). -

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar).

-

Workup:

-

Dilute with DCM.

-

Wash with 10% aqueous Na

S -

Wash with sat. NaHCO

(to remove benzoic acid byproduct). -

Dry over MgSO

and concentrate.

-

-

Yield: The resulting 5-chloro-2-(methylsulfonyl)benzothiazole is usually obtained as a white solid in >90% yield and can often be used without column chromatography.

Application: Library Generation

The resulting sulfone can be reacted with a variety of primary and secondary amines (1.2 equiv) in THF or DMF with DIPEA (2.0 equiv) at RT or mild heat (40°C) to yield 2-aminobenzothiazoles, a pharmacophore found in Riluzole analogs and various kinase inhibitors [1, 2].

Protocol B: Liebeskind-Srogl Cross-Coupling

This is a high-value protocol for forming Carbon-Carbon bonds. Unlike Suzuki coupling which requires a halide (Br/I), the Liebeskind-Srogl reaction allows the direct coupling of the stable methylthio ether with boronic acids. This is "mechanistically unprecedented" because it uses a copper cofactor to activate the sulfur [3, 4].

Mechanism Overview

The reaction utilizes a Copper(I) carboxylate to coordinate the sulfur, facilitating oxidative addition of Palladium(0) into the C-S bond.

Materials

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(PPh

) -

Co-factor: Copper(I) thiophene-2-carboxylate (CuTC) (1.5–3.0 equiv).

-

Solvent: THF (anhydrous, degassed).

Step-by-Step Methodology

-

Preparation: In a glovebox or under strict Argon flow, charge a Schlenk tube with the thioether (1.0 mmol), boronic acid (1.5 mmol), and CuTC (1.5 mmol).

-

Catalyst Addition: Add Pd(PPh

) -

Solvation: Add degassed anhydrous THF (5 mL).

-

Reaction: Seal the tube and heat to 50–60°C for 12–18 hours.

-

Critical Check: The reaction mixture usually turns from an orange suspension to a dark/black mixture as Cu

S precipitates.

-

-

Purification:

-

Cool to RT.

-

Filter through a pad of Celite to remove copper residues.

-

Concentrate and purify via flash chromatography (Hexanes/EtOAc).

-

Data Summary: Coupling Efficiency

| Boronic Acid Type | Yield (%) | Notes |

| Phenylboronic acid | 75-85% | Standard benchmark |

| 4-Methoxyphenylboronic acid | 80-90% | Electron-rich acids work best |

| 3-Pyridylboronic acid | 60-70% | Heterocycles are tolerated |

| Ortho-substituted aryl | 40-55% | Steric hindrance reduces yield |

Protocol C: Synthesis of Hydrazinyl Derivatives

2-Hydrazinobenzothiazoles are critical intermediates for synthesizing tricyclic systems (e.g., triazolo-benzothiazoles) which possess potent antifungal activity [5].

Step-by-Step Methodology

-

Mixing: Dissolve this compound (10 mmol) in Ethanol (30 mL).

-

Reagent: Add Hydrazine Hydrate (99%, 50 mmol - large excess is vital to prevent dimer formation).

-

Reflux: Heat to reflux (approx. 78°C) for 6–10 hours. Evolution of methanethiol (MeSH) gas will occur (rotten cabbage odor); perform in a well-ventilated fume hood with a bleach trap.

-

Isolation: Cool the mixture. The product, 5-chloro-2-hydrazinylbenzothiazole , typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Biological Applications & Visual Workflow

The 5-chloro-2-substituted benzothiazole scaffold acts as a bioisostere for purines and indoles.

-

Antifungal: 2-hydrazinyl derivatives cyclized to triazoles show activity against Candida glabrata [5].

-

Antitumor: 2-aryl derivatives (via Liebeskind-Srogl) inhibit breast cancer cell lines by targeting specific kinases [6].

-

Anti-ulcer: 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole has demonstrated anti-ulcer activity comparable to Omeprazole in rat models [7].[2]

Figure 2: Decision tree for selecting the appropriate synthetic protocol based on the desired final pharmacophore.

References

-

Synthesis of 2-aminobenzothiazole derivatives: Journal of Chemical Reviews, 2024. Link

-

Benzothiazoles in Medicinal Chemistry: Molecules, 2022, 27(9), 2696. Link

-

Liebeskind-Srogl Coupling Mechanism: Journal of the American Chemical Society, 2000, 122, 11260.[3] Link

-

Liebeskind-Srogl Protocol Details: Organic Chemistry Portal. Link

-

Synthesis of 2-amino-5-chlorobenzothiazole antifungal derivatives: Baghdad Science Journal, 2024, 21(3). Link

-

Benzothiazole-Based Therapeutics Review: Journal of Chemical Reviews, 2024, 6(2), 202–236. Link

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: Chemical Biology & Drug Design, via NCBI. Link

Sources

5-Chloro-2-(methylthio)benzothiazole as an intermediate for pharmaceuticals

Application Note: 5-Chloro-2-(methylthio)benzothiazole as a Modular Scaffold for Pharmaceutical Synthesis

Executive Summary: The "Masked" Electrophile

In the landscape of heterocyclic drug discovery, the benzothiazole ring is a "privileged scaffold," appearing in therapeutics ranging from the neuroprotective agent Riluzole to antitumor spiro-compounds.[1]

This compound represents a strategic entry point for library generation. Unlike 2-chlorobenzothiazoles, which are hydrolytically unstable, or 2-aminobenzothiazoles, which can be difficult to functionalize further, the 2-(methylthio) derivative offers a unique balance of stability during storage and tunable reactivity .

This guide details the protocols for "activating" this scaffold to generate diverse libraries of 5-chloro-2-substituted benzothiazoles, a core motif in modern antimicrobial and anticancer research.

Chemical Profile & Handling

| Property | Data |

| CAS Number | 3507-41-3 |

| Molecular Formula | C₈H₆ClNS₂ |

| Molecular Weight | 215.72 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 73–77 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Storage | 2–8 °C (Stable for >2 years if kept dry) |

Safety Note: The methylthio group can release methanethiol (MeSH) under strong acidic conditions or high heat. All reactions involving displacement of the -SMe group should be vented through a bleach scrubber.

Application Note: The "Activation-Displacement" Strategy

The primary utility of this intermediate lies in the C2-position functionalization . While the 5-chloro group serves as a handle for Suzuki/Buchwald couplings (typically performed after C2 modification to avoid catalyst poisoning by sulfur), the C2-SMe group is the diversity generator.

Mechanism of Action

The -SMe group is a poor leaving group compared to halides. However, it can be utilized in two distinct pathways:[2][3][4]

-

Thermal Displacement (Path A): Direct reaction with strong nucleophiles (aliphatic amines) at high temperatures.

-

Oxidative Activation (Path B - Recommended): Oxidation of the sulfide (-SMe) to the sulfone (-SO₂Me). The sulfone is an exceptional leaving group (approx. 100x more reactive), allowing substitution by weak nucleophiles (anilines, phenols) under mild conditions.

Visualizing the Reaction Landscape

Caption: Figure 1. Divergent synthesis pathways. Path B (Oxidation) is preferred for library generation due to milder conditions and broader nucleophile tolerance.

Detailed Experimental Protocols

Protocol A: Oxidative Activation to Sulfone

Use this protocol to convert the stable precursor into a highly reactive electrophile.

Reagents:

-

This compound (1.0 eq)

-

m-Chloroperbenzoic acid (mCPBA), 77% max (2.5 eq)

-

Dichloromethane (DCM) (0.1 M concentration)

-

Sat. NaHCO₃ and Na₂S₂O₃ solutions.

Procedure:

-

Dissolution: Dissolve this compound (e.g., 2.15 g, 10 mmol) in DCM (100 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.

-

Oxidation: Slowly add mCPBA (e.g., 5.6 g, 25 mmol) portion-wise over 20 minutes. Caution: Exothermic.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfone typically runs much lower (more polar) than the sulfide.

-

Workup:

-

Quench excess peroxide by adding saturated aqueous Na₂S₂O₃ (50 mL) and stir vigorously for 15 mins.

-

Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.

-

Wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: The crude sulfone is usually pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol.[5][6]

-

Yield Expectation: 85–95%.[3]

-

Protocol B: Nucleophilic Displacement (Library Generation)

Use this protocol to install diverse amines at the C2 position.

Reagents:

-

5-Chloro-2-(methylsulfonyl)benzothiazole (from Protocol A) (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Acetonitrile (ACN) or DMF (for unreactive amines)

Procedure:

-

Setup: In a reaction vial, dissolve the sulfone intermediate (0.5 mmol) in ACN (2 mL).

-

Addition: Add DIPEA (1.0 mmol) followed by the specific amine (0.6 mmol).

-

Reaction:

-

Aliphatic Amines: Stir at RT for 2–4 hours.

-

Anilines/Weak Nucleophiles: Heat to 60–80 °C for 4–12 hours.

-

-

Isolation:

-

Evaporate solvent.[6]

-

Resuspend in EtOAc (10 mL) and wash with water (2 x 5 mL).

-

Concentrate and purify via flash chromatography (typical eluent: Hexane/EtOAc gradient).

-

Data Summary: Nucleophile Scope

| Nucleophile Class | Reaction Conditions | Typical Yield | Notes |

| Primary Aliphatic (e.g., Benzylamine) | ACN, RT, 2 h | 92% | Very fast; Sulfone displacement is quantitative. |

| Secondary Cyclic (e.g., Morpholine) | ACN, 50°C, 4 h | 88% | Excellent scaffold for solubility enhancement. |

| Anilines (e.g., 4-Fluoroaniline) | DMF, 100°C, 12 h | 75% | Requires heat; useful for kinase inhibitor motifs. |

| Hydrazine | EtOH, Reflux, 2 h | 80% | Forms 2-hydrazinyl derivative; precursor for tricyclics. |

Advanced Application: Orthogonal Coupling at C5

Once the C2 position is secured (replacing the sulfur), the 5-chloro position becomes the primary target. The chlorine atom on the benzothiazole ring is electronically activated (similar to 4-chloropyridine) and undergoes Palladium-catalyzed cross-coupling readily.

Protocol C: Suzuki-Miyaura Coupling

Reagents:

-

2-Substituted-5-chlorobenzothiazole (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: Dioxane/Water (4:1)

Procedure:

-

Purge solvent mixture with Nitrogen for 15 minutes.

-

Combine all reagents in a microwave vial or pressure tube.

-

Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1 hour.

-

Filter through Celite, dilute with water, extract with EtOAc.

-

Result: Biaryl benzothiazole scaffold (common in antitumor agents).[1]

Workflow Logic Diagram

Caption: Figure 2. Decision matrix for processing the this compound intermediate based on target library requirements.

References

-

Vertex AI Search. (2023). Synthesis and properties of this compound. Retrieved from and .

-

Kumbhare, R. M., et al. (2018). "Synthesis and biological evaluation of triazole and isoxazole-tagged benzothiazole derivatives as potent cytotoxic agents." New Journal of Chemistry. Link

-

Laha, J. K., et al. (2022).[5] "Reactions of ortho-substituted anilines and arylglyoxylic acids in DMSO." Journal of Organic Chemistry. Link

-

Gupta, S., et al. (2010). "Synthesis and Cyclization of Benzothiazole: Review." Journal of Current Pharmaceutical Research. Link

-

Ali, R., et al. (2021).[6] "Medicinal significance of benzothiazole scaffold: an insight view." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Experimental protocol for enzyme inhibition assay with benzothiazoles

Optimized Protocol for Acetylcholinesterase (AChE) Inhibition Assays

Executive Summary

Benzothiazoles represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity against targets such as Acetylcholinesterase (AChE), Urease, and various kinases. However, their lipophilic planar structure introduces specific experimental challenges—primarily poor aqueous solubility and the tendency to form colloidal aggregates. These aggregates can sequester enzymes non-specifically, leading to false-positive "promiscuous" inhibition (pan-assay interference).

This guide provides a rigorous, self-validating protocol for determining the

Experimental Design & Optimization

Before initiating the assay, three critical parameters must be optimized for benzothiazole libraries:

2.1 Solvent Tolerance & Solubility

Benzothiazoles are often limited by solubility in aqueous buffers.

-

Solvent: Use analytical grade DMSO.

-

Limit: Keep final DMSO concentration

(v/v) in the well. AChE tolerates up to 2-5% DMSO, but 2% is the safe standard to prevent solvent-induced enzyme denaturation. -

Pre-Screen: Visually inspect stock dilutions (100 µM – 1 mM) in buffer. Precipitates scatter light, artificially increasing absorbance at 412 nm (the detection wavelength for TNB anion), masking inhibition.

2.2 The "Aggregator" Control (Critical)

Many benzothiazoles act as aggregators. To validate hits:

-

Detergent Sensitivity: True inhibitors retain potency in the presence of non-ionic detergents. Aggregators lose activity because the detergent disrupts the colloid.

-

Protocol Adjustment: Include a parallel set of wells containing 0.01% Triton X-100 . If

shifts significantly (>3-fold increase) with detergent, the compound is likely a false positive aggregator.

2.3 Optical Interference

Benzothiazoles can absorb in the UV-Vis region. While Ellman's reagent is read at 412 nm, some derivatives (especially nitro- or amino-substituted) may have overlapping absorbance.

-

Correction: Always use a Compound Blank (Buffer + Compound + DTNB, no Enzyme/Substrate) to subtract intrinsic absorbance.

Materials & Reagents

| Reagent | Specification | Storage |

| Enzyme | Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S) | -20°C |

| Substrate | Acetylthiocholine Iodide (ATCI) | 4°C (Desiccated) |

| Chromogen | 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) | 4°C |

| Buffer | 100 mM Sodium Phosphate, pH 8.0 | Room Temp |

| Inhibitor | Benzothiazole Test Compounds | -20°C (in DMSO) |

| Control | Donepezil or Tacrine (Standard Inhibitors) | -20°C |

| Detergent | Triton X-100 (Molecular Biology Grade) | Room Temp |

Reagent Preparation:

-

Phosphate Buffer (pH 8.0): Mix 100 mM

and 100 mM -

DTNB Solution (Ellman's Reagent): 10 mM DTNB in Phosphate Buffer (pH 8.0) containing 15 mM Sodium Bicarbonate (

) to stabilize the solution. -

Enzyme Stock: Dissolve lyophilized AChE in Phosphate Buffer containing 0.1% BSA (stabilizer) to reach 500 U/mL. Aliquot and freeze.

-

Working Enzyme Solution: Dilute Stock to ~0.03 U/mL just before use.

Detailed Protocol: Modified Ellman Assay

This protocol uses a 96-well microplate format for medium-throughput screening.

Phase 1: Preparation & Pre-Incubation

The pre-incubation step is vital for benzothiazoles to allow the inhibitor to access the active site (or peripheral anionic site) before the substrate competes for binding.

-

Compound Dilution: Prepare a 7-point dilution series of the benzothiazole derivative in DMSO. (e.g., 0.01 µM to 100 µM final).

-

Plate Setup (Total Volume 200 µL/well):

-

Blank (No Enzyme): 140 µL Buffer + 20 µL DTNB + 10 µL DMSO.

-

Control (No Inhibitor): 140 µL Buffer + 20 µL DTNB + 10 µL DMSO + 20 µL Enzyme.

-

Test Well: 140 µL Buffer + 20 µL DTNB + 10 µL Compound (in DMSO) + 20 µL Enzyme.

-

-

Pre-Incubation: Incubate the plate at 25°C for 10 minutes . This equilibrium time is essential for hydrophobic inhibitors.

Phase 2: Reaction & Kinetic Measurement

-

Initiation: Add 10 µL of ATCI (15 mM) to all wells.

-

Note: Use a multichannel pipette to start reactions simultaneously.

-

-

Measurement: Immediately place in a microplate reader.

-

Settings:

-

Mode: Kinetic (measure every 60 seconds for 10 minutes).

-

Wavelength: 412 nm.

-

Temperature: 25°C.

-

Phase 3: Data Processing[1]

-

Velocity Calculation: Determine the slope (Absorbance/min) for the linear portion of the curve (typically minutes 2–8).

-

Correction: Subtract the slope of the Blank wells from the Test and Control wells.

-

% Inhibition Calculation:

-

IC50 Determination: Plot % Inhibition vs. Log[Concentration]. Fit data to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope).

Workflow Visualization

Diagram 1: Optimized Assay Workflow

Caption: Step-by-step workflow for the modified Ellman assay optimized for benzothiazole derivatives.

Diagram 2: False Positive Decision Tree (Aggregation Check)

Caption: Logic flow to distinguish specific benzothiazole inhibition from non-specific colloidal aggregation.

Troubleshooting & Pitfalls

| Issue | Potential Cause | Remediation |

| High Background Absorbance | Benzothiazole oxidation or intrinsic color. | Use a "Compound Blank" (No Enzyme) for every concentration and subtract this value. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Ensure |

| Precipitation | Compound insolubility in buffer. | Check |

| Variable IC50 | Pre-incubation time variance. | Benzothiazoles bind slowly to hydrophobic pockets. Standardize pre-incubation to exactly 10 mins. |

References

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

-

Shoichet, B. K. (2006). "Screening in a spirit haunted world." Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on aggregation-based inhibition).[2][3][4] Link

-

Özil, M., et al. (2021).[5] "Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential." Archiv der Pharmazie, 354(12). (Recent application of benzothiazoles in enzyme inhibition).[2][3][5][6][7] Link

-

Coussens, N. P., et al. (2017).[4] "Assay Interference by Aggregation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Link

-

Karaburun, A. C., et al. (2022).[8] "Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease." RSC Advances, 12, 23923-23934. Link

Sources

- 1. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Analytical methods for detection of benzothiazoles in complex mixtures

Application Note: AN-BTH-2025

Executive Summary

Benzothiazoles (BTHs) represent a dual analytical challenge. In drug development, the benzothiazole scaffold is ubiquitous in antitumor and neuroprotective agents (e.g., Riluzole, Pramipexole), requiring rigorous pharmacokinetic (PK) profiling and metabolite identification. Conversely, in environmental and industrial toxicology, simple BTHs (like benzothiazole and 2-mercaptobenzothiazole) are persistent contaminants and vulcanization byproducts found in wastewater and biological fluids.

This guide provides a unified, high-sensitivity protocol for detecting BTHs in complex mixtures (plasma, urine, wastewater, and tissue). It prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its versatility with polar metabolites, while addressing Gas Chromatography-Mass Spectrometry (GC-MS) for volatile parent compounds.

The Analytical Challenge: Matrix & Polarity

The primary failure point in BTH analysis is not the detector sensitivity, but the matrix effect . BTHs span a wide polarity range—from the relatively non-polar parent Benzothiazole (LogP ~2.0) to highly polar metabolites like Benzothiazole-2-sulfonic acid (BTSA).

Key Technical Hurdles

-

Ion Suppression: Co-eluting phospholipids in plasma or humic acids in wastewater suppress the electrospray ionization (ESI) signal.

-

Isomeric Separation: Distinguishing structural isomers (e.g., 4-methyl- vs. 5-methylbenzotriazole) requires specific stationary phase selectivity.

-

Stability: Thiol-containing BTHs (e.g., 2-Mercaptobenzothiazole, 2-MBT) are prone to oxidation to disulfides (MBTS) during sample prep.

Sample Preparation Protocols

We present two distinct workflows based on the matrix state. Protocol A is optimized for high-aqueous samples (wastewater, urine), while Protocol B targets protein-heavy biological matrices (plasma, tissue).

Protocol A: Solid Phase Extraction (SPE) for Aqueous Matrices

Best for: Wastewater, Urine, Environmental Water.

Mechanism: Uses a polymeric hydrophilic-lipophilic balanced (HLB) sorbent to retain both polar and non-polar BTHs, followed by a Mixed-Mode Cation Exchange (MCX) polish if basic interferences are high.

Step-by-Step Workflow:

-

Conditioning: Activate cartridge (e.g., Oasis HLB 200mg) with 5 mL Methanol followed by 5 mL HPLC-grade water.

-

Loading: Acidify 100 mL sample to pH 2.5 using H₂SO₄ (prevents dissociation of acidic BTHs). Load at 5 mL/min.

-

Washing: Wash with 5 mL 5% Methanol in water (removes salts/proteins).

-

Drying: Vacuum dry cartridge for 10 minutes (Critical for GC analysis; optional for LC).

-

Elution: Elute with 2 x 3 mL Methanol (or Acetone:Methanol 1:1 for GC).

-

Reconstitution: Evaporate to dryness under N₂ stream; reconstitute in 200 µL Mobile Phase A.

Protocol B: Modified QuEChERS for Biological Matrices

Best for: Plasma, Whole Blood, Tissue Homogenates.

Mechanism: "Quick, Easy, Cheap, Effective, Rugged, and Safe" extraction using salting-out partitioning to separate BTHs from proteins and lipids.

Step-by-Step Workflow:

-

Homogenization: Mix 1 g sample (or 1 mL plasma) with 2 mL Acetonitrile (ACN) containing 1% Acetic Acid.

-

Internal Standard: Add 10 µL of deuterated internal standard mix (Benzothiazole-d4). Vortex 1 min.

-

Salting Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.

-

Centrifugation: Spin at 4,000 rpm for 5 min.

-

Dispersive SPE (d-SPE) Cleanup: Transfer supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18 sorbent. Note: PSA removes fatty acids; C18 removes lipids.

-

Final Spin: Centrifuge and transfer supernatant to LC vial.

Visualization: Sample Prep Decision Logic

Figure 1: Decision tree for selecting the optimal sample preparation method based on matrix composition.

Chromatographic Separation (LC-MS/MS)[1][2][3][4]

Liquid Chromatography is preferred over GC for complex mixtures because it avoids the need for derivatization of polar metabolites (like OH-BTH).

Method Parameters

-

Instrument: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Why: High surface area provides retention for non-polar parents; 1.8 µm particle size improves resolution of isomers.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Hold)

-

1-8 min: 5% -> 95% B

-

8-10 min: 95% B (Wash)

-

10.1 min: 5% B (Re-equilibrate)

-

Mass Spectrometry Detection (MRM)

Detection is performed in Multiple Reaction Monitoring (MRM) mode. Polarity switching is required: ESI(+) for basic BTHs and ESI(-) for acidic/sulfonated metabolites.

Table 1: Optimized MRM Transitions for Key Benzothiazoles

| Analyte | Polarity | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Benzothiazole (BTH) | ESI (+) | 136.0 | 109.0 | 65.0 | 25 |

| 2-Mercaptobenzothiazole (2-MBT) | ESI (-) | 166.0 | 134.0 | 58.0 | 20 |

| 2-Aminobenzothiazole (2-ABT) | ESI (+) | 151.0 | 124.0 | 97.0 | 22 |

| 2-Hydroxybenzothiazole (2-OH-BT) | ESI (+) | 152.0 | 124.0 | 96.0 | 18 |

| Benzothiazole-d4 (IS) | ESI (+) | 140.0 | 113.0 | 69.0 | 25 |

Note: The transition 136 -> 109 corresponds to the loss of HCN, a characteristic fragmentation of the thiazole ring.

GC-MS Alternative Protocol

For laboratories lacking LC-MS/MS, or when focusing strictly on volatile parent compounds in water, GC-MS is a viable, cost-effective alternative.

-

Inlet: Splitless mode, 280°C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 50°C (1 min) -> 10°C/min -> 280°C (5 min).

-

Limitation: Cannot detect sulfonic acid metabolites (BTSA) without complex methylation derivatization.

Validation & Quality Assurance (Self-Validating System)

To ensure the protocol is "self-validating" (i.e., it flags errors automatically), implement the following:

-

Deuterated Internal Standards (d-IS):

-

You MUST spike samples with Benzothiazole-d4 or 2-MBT-d4 prior to extraction.

-

Validation Rule: If the recovery of the d-IS drops below 60% or exceeds 120%, the extraction failed (matrix effect or loss), and the sample data is invalid.

-

-

Matrix-Matched Calibration:

-

Do not use solvent standards for quantification in plasma/wastewater.

-

Prepare calibration curves by spiking the target matrix (e.g., blank plasma) to account for ion suppression.

-

-

Cross-Talk Check:

-

Inject a high-concentration standard of the Internal Standard alone. If a peak appears in the Analyte channel, your IS is impure or the mass resolution is too low.

-

Workflow Diagram

Figure 2: End-to-end analytical workflow ensuring data integrity through internal standardization.

References

-